molecular formula C13H11BrF3N3O B5971209 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5971209
M. Wt: 362.14 g/mol
InChI Key: GKIFZCHHAKLKIX-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl-substituted phenyl group attached to a pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the ethyl group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base such as potassium carbonate.

    Incorporation of the trifluoromethyl-substituted phenyl group: This step involves the coupling of the pyrazole derivative with a trifluoromethyl-substituted phenyl halide using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and pyrazole ring contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    4-bromo-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness

The unique combination of the bromine atom, ethyl group, and trifluoromethyl-substituted phenyl group in 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide provides it with distinct physicochemical properties, such as enhanced lipophilicity and binding affinity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-bromo-2-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3O/c1-2-20-11(10(14)7-18-20)12(21)19-9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIFZCHHAKLKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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